molecular formula C9H2N4Na2O4 B7803732 CNQX disodium

CNQX disodium

Cat. No. B7803732
M. Wt: 276.12 g/mol
InChI Key: YCXDDPGRZKUGDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CNQX disodium is a useful research compound. Its molecular formula is C9H2N4Na2O4 and its molecular weight is 276.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CNQX disodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CNQX disodium including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regulation of Circadian Rhythms and Hormone Release : CNQX has been shown to affect the diurnal fluctuations in plasma prolactin and corticosterone levels, indicating its role in the regulation of circadian rhythms. It has been specifically studied for its effects when infused into the hypothalamic suprachiasmatic nuclei, a key structure in circadian rhythm control (Bodnár et al., 2009).

  • Response to Stress and Suckling Stimulus : Research demonstrates that CNQX, when injected into the hypothalamic paraventricular nucleus, can inhibit the prolactin response to stress and the suckling stimulus in rats. This indicates its potential influence on stress-related hormonal changes and lactation processes (Bodnár et al., 2005; Bodnár et al., 2006).

  • Neurophysiological Characterization : CNQX has been used in studies to understand the physiology of glutamate receptors, demonstrating its capability to antagonize responses to excitatory amino acids like kainate, quisqualate, and NMDA in rat hippocampal neurons (Yamada, Dubinsky, & Rothman, 1989).

  • Pain and Neuropathy : Research on dorsal horn neurons responding to colorectal distension in rat models shows that CNQX, among other glutamate receptor antagonists, can affect responses related to pain and neuropathy (Lin & Al-Chaer, 2005).

  • Neuropharmacology in Hippocampus : Studies have explored the complex effects of CNQX on CA1 interneurons of the developing rat hippocampus, showing its impact on inhibitory and excitatory neuronal activities. This research adds to our understanding of synaptic transmission and neuropharmacology (Maccaferri & Dingledine, 2002).

  • AMPA Receptor Antagonism : CNQX has been identified as a partial agonist in the presence of transmembrane AMPA receptor regulatory proteins, revealing its nuanced role in receptor activity and potential for further exploration in neuroscientific research (Menuz, Stroud, Nicoll, & Hays, 2007).

properties

IUPAC Name

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDPGRZKUGDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2N4Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CNQX disodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.